molecular formula C65H88CuN14O19S2 B10822305 Detectnet CAS No. 1426155-87-4

Detectnet

カタログ番号 B10822305
CAS番号: 1426155-87-4
分子量: 1497.5 g/mol
InChIキー: IJRLLVFQGCCPPI-NVGRTJHCSA-L
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Copper oxodotreotide Cu-64 involves the chelation of copper-64 with a somatostatin analog, typically dotatate. The process includes the following steps:

    Chelation Reaction: The somatostatin analog is reacted with copper-64 in the presence of a chelating agent, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).

    Reaction Conditions: The reaction is typically carried out in an aqueous solution at a slightly acidic pH (around pH 5) and at an elevated temperature (around 95°C) for a short duration (approximately 30 minutes).

Industrial Production Methods: Industrial production of Copper oxodotreotide Cu-64 follows similar synthetic routes but on a larger scale. The process involves:

    Radiolabeling: Large-scale radiolabeling of the somatostatin analog with copper-64.

    Purification: Purification of the radiolabeled compound using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and specific activity.

    Quality Control: Rigorous quality control measures to ensure the safety and efficacy of the final product.

化学反応の分析

Types of Reactions: Copper oxodotreotide Cu-64 primarily undergoes chelation reactions. The key reactions include:

    Chelation: The binding of copper-64 to the somatostatin analog through the chelating agent.

    Stability Reactions: The stability of the chelated complex under physiological conditions.

Common Reagents and Conditions:

    Chelating Agent: DOTA or similar chelating agents.

    Reaction Conditions: Aqueous solution, slightly acidic pH, elevated temperature.

Major Products Formed: The major product formed is the Copper oxodotreotide Cu-64 complex, which is stable and suitable for PET imaging.

科学的研究の応用

Copper oxodotreotide Cu-64 has several scientific research applications, including:

    Medical Imaging: Used in PET imaging to detect somatostatin receptor-positive neuroendocrine tumors.

    Cancer Research: Helps in the study of neuroendocrine tumors by providing detailed imaging of tumor localization and receptor expression.

    Pharmacokinetics: Used in research to study the pharmacokinetics and biodistribution of somatostatin analogs.

    Radiopharmaceutical Development: Aids in the development of new radiopharmaceuticals for diagnostic and therapeutic purposes.

作用機序

Copper oxodotreotide Cu-64 exerts its effects by binding to somatostatin receptors, specifically subtype 2 receptors (SSTR2), which are frequently overexpressed in malignant neuroendocrine cells . The accumulation of the radionuclide at the site of the tumor allows for PET imaging to occur, providing detailed images of the tumor’s location and extent .

Similar Compounds:

    Gallium Ga 68 dotatate: Another somatostatin analog used in PET imaging.

    Indium In 111 pentetreotide: Used in single-photon emission computed tomography (SPECT) imaging.

Comparison:

Copper oxodotreotide Cu-64 stands out due to its longer half-life and improved imaging capabilities, making it a valuable tool in the diagnosis and research of neuroendocrine tumors.

特性

The main target of the positron-emitting Copper Cu 64 dotatate is somatostatin receptor type 2 (SSTR2). SSTR2 is frequently overexpressed in malignant neuroendocrine cells; therefore, accumulation of the radionuclide at the site permits PET imaging to occur.

CAS番号

1426155-87-4

分子式

C65H88CuN14O19S2

分子量

1497.5 g/mol

IUPAC名

2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7-(carboxylatomethyl)-10-(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;copper-64(2+)

InChI

InChI=1S/C65H90N14O19S2.Cu/c1-38(80)56-64(96)73-51(63(95)75-57(39(2)81)65(97)98)37-100-99-36-50(72-59(91)47(28-40-10-4-3-5-11-40)68-52(83)32-76-20-22-77(33-53(84)85)24-26-79(35-55(88)89)27-25-78(23-21-76)34-54(86)87)62(94)70-48(29-41-15-17-43(82)18-16-41)60(92)71-49(30-42-31-67-45-13-7-6-12-44(42)45)61(93)69-46(58(90)74-56)14-8-9-19-66;/h3-7,10-13,15-18,31,38-39,46-51,56-57,67,80-82H,8-9,14,19-30,32-37,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,91)(H,73,96)(H,74,90)(H,75,95)(H,84,85)(H,86,87)(H,88,89)(H,97,98);/q;+2/p-2/t38-,39-,46+,47-,48+,49-,50+,51+,56+,57+;/m1./s1/i;1+0

InChIキー

IJRLLVFQGCCPPI-NVGRTJHCSA-L

異性体SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)O)CC(=O)[O-])C(=O)N[C@@H]([C@@H](C)O)C(=O)O)O.[64Cu+2]

正規SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)O)CC(=O)[O-])C(=O)NC(C(C)O)C(=O)O)O.[Cu+2]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。